molecular formula C20H17ClO5 B2817834 ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 618389-53-0

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2817834
CAS No.: 618389-53-0
M. Wt: 372.8
InChI Key: XEROLFKFZWAENC-UHFFFAOYSA-N
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Description

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with the molecular formula C20H17ClO5 This compound is known for its unique structure, which includes a chromenone core substituted with a chlorophenyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the reaction of 4-chlorophenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of 4-chlorophenylacetic acid reacts with the hydroxyl group of 4-hydroxycoumarin to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process typically includes the use of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate: This compound has a similar structure but includes a difluorophenylamino group instead of the chromenone core.

    4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the chlorophenyl group but have different core structures and functional groups.

The uniqueness of this compound lies in its chromenone core, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEROLFKFZWAENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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